molecular formula C26H26N2O B2395010 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2,2-diphenylethanone CAS No. 2034526-16-2

1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2,2-diphenylethanone

Cat. No. B2395010
CAS RN: 2034526-16-2
M. Wt: 382.507
InChI Key: LMEXCLRCZKKECP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2,2-diphenylethanone, also known as DIQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of azetidin-2-one derivatives, which have been extensively studied for their pharmacological properties.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Efficient Synthesis of Functionalized Compounds: A study detailed the synthesis of functionalized dihydropyrimidinones and polyhydroquinolines, demonstrating the utility of specific catalysts in synthesizing biologically important conjugates. This synthesis pathway may be relevant for creating derivatives of the specified compound for research purposes (S. D. Guggilapu et al., 2016).
  • Azetidinone Analogues with Antimicrobial Activities: Another research highlighted the synthesis of new azetidinone analogues and their potential antibacterial and antituberculosis activities. This suggests the compound's framework could be explored for developing antimicrobial agents (M. Chandrashekaraiah et al., 2014).

Biological Activities and Potential Applications

  • Cytotoxic Activities Against Cancer Cell Lines: Research on synthesized derivatives containing the structural motif of azetidinone showed remarkable cytotoxic activity against various cancer cell lines, indicating potential for cancer treatment research (J. Valderrama et al., 2016).
  • Free-Radical Scavenging and Enzyme Inhibitory Activities: Derivatives of 3,4-dihydroisoquinoline-3-carboxylic acid, which share a similar structural core with the specified compound, exhibited notable free-radical scavenging activity and inhibited certain enzymes, suggesting applications in developing therapeutics for oxidative-stress-related diseases (J. Solecka et al., 2014).

properties

IUPAC Name

1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]-2,2-diphenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O/c29-26(25(21-10-3-1-4-11-21)22-12-5-2-6-13-22)28-18-24(19-28)27-16-15-20-9-7-8-14-23(20)17-27/h1-14,24-25H,15-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMEXCLRCZKKECP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3CN(C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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